2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethanol moiety.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by a chlorination step to introduce the dichloro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering protein conformation. For example, its local anesthetic action is thought to be due to reduced sodium channel blockade .
Comparison with Similar Compounds
Similar compounds to 2,2-Dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol include:
2,2-Dichloro-1-(2,6-difluoro-4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a methoxy group.
2,3-Difluoro-4-methoxyphenol: Lacks the dichloro and ethanol moieties but shares the difluoro and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8Cl2F2O2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,6-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-15-4-2-5(12)7(6(13)3-4)8(14)9(10)11/h2-3,8-9,14H,1H3 |
InChI Key |
UUIQEXRFTSKUAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(Cl)Cl)O)F |
Origin of Product |
United States |
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